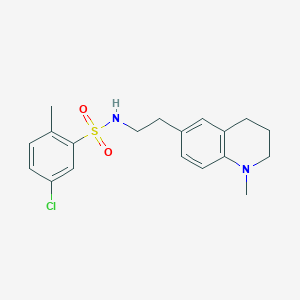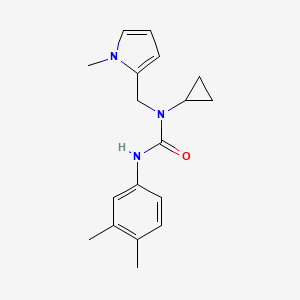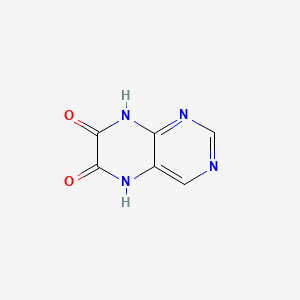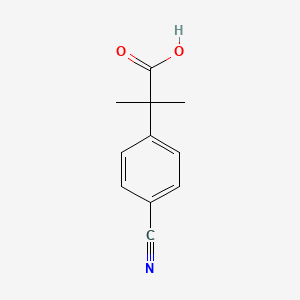![molecular formula C19H20N4O4 B2356536 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 926079-83-6](/img/structure/B2356536.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound that belongs to the class of phthalazine derivatives. It has attracted the attention of researchers due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate is not fully understood. However, it has been reported to inhibit the activity of different enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to modulate the expression of different genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have reported that it can reduce blood pressure and improve glucose tolerance in animal models of hypertension and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in different solvents. It is also stable under different experimental conditions and can be stored for long periods. However, it has some limitations, including its low water solubility, which can affect its bioavailability and pharmacokinetic properties. It can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several potential future directions for research. One area of interest is its potential as a therapeutic agent for different diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to investigate its mechanism of action and pharmacokinetic properties in vivo. Another area of interest is its potential as a probe for studying protein-protein interactions and enzyme activity. It can also be used as a starting material for the synthesis of new phthalazine derivatives with improved pharmacological properties. Finally, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be used as a tool for investigating the role of different genes and signaling pathways in different physiological and pathological processes.
Méthodes De Synthèse
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized using a multistep process that involves the reaction of different chemical reagents. The synthesis method involves the condensation of 2-amino-4-cyanopyridine with cyclohexyl isocyanate to form [(1-cyanocyclohexyl)carbamoyl]pyridine. This intermediate compound is then reacted with 2-bromoacetic acid to obtain [(1-cyanocyclohexyl)carbamoyl]methyl 2-pyridylacetate. Finally, the reaction of this compound with 4-hydroxyphthalic anhydride results in the formation of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate.
Applications De Recherche Scientifique
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, it has been used as a probe to study protein-protein interactions and enzyme activity. In pharmacology, it has been studied for its potential as a therapeutic agent for cardiovascular diseases and diabetes.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c20-12-19(8-4-1-5-9-19)21-16(24)11-27-17(25)10-15-13-6-2-3-7-14(13)18(26)23-22-15/h2-3,6-7H,1,4-5,8-11H2,(H,21,24)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYSVGVQYVEAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2356456.png)
![Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2356457.png)
![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2356458.png)
![8-(Mesitylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2356459.png)
![N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356463.png)



![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)


![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)